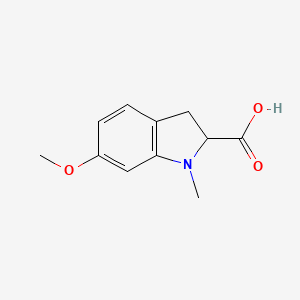

6-Methoxy-1-methylindoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1-methyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAWNVQXVWYVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Starting materials: Cyclohexanone derivatives and phenylhydrazine derivatives.

- Catalyst/Conditions: Acidic medium, typically methanesulfonic acid, under reflux in methanol.

- Key step: Formation of a hydrazone intermediate followed by rearrangement and cyclization to form the indoline ring.

- Substitution: Introduction of the methoxy group at the 6-position is achieved via starting materials or subsequent functionalization.

Process Details

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of phenylhydrazone | Cyclohexanone + phenylhydrazine, acid catalyst | Hydrazone intermediate |

| 2 | Cyclization via Fischer indole synthesis | Reflux in methanol with methanesulfonic acid | Indoline ring formation |

| 3 | Introduction of methyl group at N-1 | Methylation using methylating agents (e.g., methyl iodide) | N-methylindoline |

| 4 | Carboxylation at C-2 position | Carboxylation reactions or starting from carboxylated cyclohexanone | 2-carboxylic acid functionality |

| 5 | Methoxy substitution at 6-position | Use of 6-methoxy-substituted starting materials or selective methoxylation | 6-Methoxy substitution |

The Fischer indole synthesis is advantageous due to its reliability and adaptability to various substitutions, including methoxy and carboxylic acid groups.

Alternative Synthetic Routes and Optimization

While Fischer synthesis remains predominant, alternative methods include:

- Named indole synthesis reactions: Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, Madelung, and Reissert syntheses have been reported for indole derivatives and may provide routes to indoline derivatives with specific substitutions.

- Transformations of heterocycles: Reduction of oxindoles or conversion of indolines to indoles, and vice versa, can be utilized to access substituted indolines.

- Catalytic methods: Use of N-heterocyclic carbenes and other catalysts to facilitate cyclization and substitution steps.

Optimization of reaction parameters, such as temperature, solvent, acid strength, and reaction time, can significantly enhance yield and purity. Industrial approaches may employ design of experiments (DoE) or response surface methodology (RSM) to refine these conditions.

Research Findings and Data Summary

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Acid catalyst | Methanesulfonic acid, strong acid | Promotes efficient hydrazone formation and cyclization |

| Solvent | Methanol or mixed solvents | Influences solubility and reaction rate |

| Temperature | Reflux (~65-70°C in methanol) | Optimal for cyclization; higher temps may cause decomposition |

| Reaction time | Several hours (4-12 h) | Longer times improve conversion but may reduce selectivity |

| Methylation | Alkyl halides under basic conditions | High selectivity for N-1 methylation |

| Carboxylation | Via carboxylated precursors or CO2 fixation | Requires controlled conditions for regioselectivity |

These parameters are critical for obtaining 6-Methoxy-1-methylindoline-2-carboxylic acid with high purity suitable for research and pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Cyclohexanone, phenylhydrazine derivatives | Hydrazone formation, acid-catalyzed cyclization | Well-established, adaptable, good yields | Requires acidic conditions, sensitive to substituents |

| Named Indole Syntheses (Bartoli, Hemetsberger, etc.) | Various anilines, alkynes, or hydrazones | Diverse cyclization strategies | Access to diverse substitution patterns | More complex, less direct for this compound |

| Heterocycle Transformations | Oxindoles, indolines | Reduction, cyclization, substitution | Alternative routes if Fischer unsuitable | Multi-step, may lower overall yield |

| Catalytic Cyclizations | NHC catalysis, metal catalysts | Catalyzed ring closures | Potential for milder conditions | Requires catalyst optimization |

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group and indoline ring can undergo reduction:

Example Protocol :

Reduction of the carboxylic acid to a primary alcohol using LiAlH<sub>4</sub> proceeds via a tetrahedral intermediate, achieving yields >75% under anhydrous conditions .

Substitution Reactions

Electrophilic substitution occurs at the indoline ring, particularly at positions activated by the methoxy group:

Mechanistic Insight :

The methoxy group directs electrophiles to the para position (C5), while steric hindrance from the methyl group at N1 limits reactivity at adjacent positions .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

Notable Example :

Photoelectrochemical decarboxylation using iron/copper catalysis produces the parent indoline in 83% yield, highlighting the utility of radical intermediates .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Mechanism :

Thionyl chloride converts the acid to an acyl chloride, which reacts with amines or alcohols to form amides or esters, respectively 7.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling:

Applications :

These reactions enable the synthesis of biaryl or alkenyl-substituted indolines for medicinal chemistry .

Scientific Research Applications

Antifungal Activity

Recent studies have identified 6-methoxy-1-methylindoline-2-carboxylic acid as an antifungal metabolite produced by Bacillus toyonensis. This compound demonstrated notable antifungal activity against various fungi, with stability across a pH range of 6–7 and temperatures up to 50 °C. The production optimization of this metabolite utilized response surface methodology, resulting in a significant increase in yield (3.49-fold) under optimal conditions (starch and peptone concentrations of 5 g/L, pH 6, and a temperature of 40 °C) .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, analogs of indole carboxylic acids have been tested against human cancer cell lines, revealing enhanced cytotoxic effects compared to traditional treatments. In particular, certain derivatives exhibited potent activity against leukemia cell lines, indicating their potential as lead molecules for developing new anticancer agents .

Table 1: Anticancer Activity of Indole Carboxylic Acid Derivatives

| Compound | Cell Line Tested | EC50 (μM) | Observations |

|---|---|---|---|

| Compound 7j | AML Stem Cells | 0.33 - 1.0 | Significant cytotoxicity |

| Compound 7k | Gliosarcoma Cells | 720 nM | High potency observed |

Synthesis Applications

The synthesis of this compound has been explored for its utility in creating various pharmaceutical compounds. For example, it serves as a precursor for the synthesis of perindopril, an angiotensin-converting enzyme inhibitor used in treating hypertension and heart failure . The synthesis process involves efficient recycling methods that enhance yield and purity.

Neurological Applications

There is emerging evidence that derivatives of this compound may promote differentiation in neural stem cells into neurons, suggesting potential applications in treating neurodegenerative diseases . This property highlights the importance of indole compounds in neurological research and therapy development.

Biotechnological Applications

The compound has been utilized in biotechnological applications, particularly involving genetically modified Escherichia coli strains for producing dyes and other bioactive compounds. The versatility of the indole scaffold allows for various modifications that can lead to novel products with specific functionalities .

Case Study 1: Antifungal Production Optimization

In a study focusing on optimizing the production of antifungal metabolites from Bacillus toyonensis, researchers applied statistical tools to enhance yield significantly. The study provided insights into the metabolic pathways involved and the conditions necessary for maximizing production efficiency.

Case Study 2: Anticancer Screening

A comprehensive screening of indole carboxylic acid derivatives against a panel of 60 human cancer cell lines revealed that certain compounds derived from MICA exhibited over 60% growth inhibition across multiple cancer types, paving the way for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indoline structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Core Modifications

The biological and physicochemical properties of indole/indoline carboxylic acids are highly sensitive to substituent positions and core saturation. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Differences and Implications

Core Saturation: Indoline vs. Indole

- This compound (indoline core) exhibits a saturated pyrrolidine ring, reducing aromaticity and increasing conformational rigidity compared to indole derivatives. This may enhance metabolic stability and alter binding kinetics in biological systems .

- It demonstrates notable antifungal activity (inhibition zone: 21.3 mm at 109.92 µg/mL) when produced by Bacillus toyonensis .

Substituent Position

- Methoxy Group Position :

- The 6-methoxy substitution in both indoline and indole derivatives is associated with antifungal activity, as seen in Bacillus-derived indole-2-carboxylic acid .

- 5-methoxy and 7-methoxy analogues (e.g., CAS 4382-54-1 and 24610-33-1) lack reported bioactivity, suggesting position 6 is critical for target engagement.

Functional Group Additions

Physicochemical Properties

- Solubility :

- Carboxylic acid groups in all compounds confer moderate water solubility, though the benzyloxy derivative (CAS 2495-92-3) is less soluble due to its bulky substituent.

Biological Activity

Overview

6-Methoxy-1-methylindoline-2-carboxylic acid (CAS No. 1255146-88-3) is a heterocyclic compound with a notable structure that includes a methoxy group and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and microbiology.

- Molecular Formula : C11H13NO3

- Molecular Weight : 207.23 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine in the presence of methanesulfonic acid under reflux conditions in methanol .

Antifungal Properties

Recent studies have identified this compound as an antifungal metabolite produced by Bacillus toyonensis. The compound demonstrated stability at pH levels between 6 and 7 and temperatures up to 50 °C. It exhibited significant antifungal activity against various strains, suggesting its potential application in agricultural and pharmaceutical industries .

Table 1: Antifungal Activity of this compound

| Strain Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium spp. | 10 | 100 |

The biological mechanism by which this compound exerts its antifungal effects involves disruption of cell membrane integrity, leading to cell lysis. This action is often enhanced in the presence of surfactants and enzymes, indicating that it may work synergistically with other compounds .

Cytotoxicity and Cancer Research

In addition to its antifungal properties, preliminary studies suggest that derivatives of indole compounds, including those similar to this compound, may exhibit cytotoxic effects against cancer cells. For instance, modifications at specific positions on the indole ring have been shown to increase cytotoxicity against glioblastoma cells, indicating a potential role in cancer therapeutics .

Table 2: Cytotoxicity of Indole Derivatives

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Indole-3-acetic acid | >50 | U251 (Glioblastoma) |

| Methyl ester derivative | 10 | U251 (Glioblastoma) |

| 6-Methoxy derivative | Not reported | Not tested |

Research Findings

- Production Optimization : The production of this compound from Bacillus toyonensis was optimized using response surface methodology (RSM), resulting in a significant increase in yield—approximately 3.49-fold—under optimal conditions .

- Structural Insights : The unique structural features of this compound allow it to interact with various biological targets, potentially modulating enzyme activities and receptor functions. This interaction is critical for its antifungal and cytotoxic activities .

- Comparative Analysis : Compared to other indole derivatives like indole-3-acetic acid and simpler carboxylic acids, the presence of both methoxy and carboxylic groups in this compound enhances its chemical reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.